Trichloroisocyanuric Acid: A Comprehensive Technical Guide for Researchers
Trichloroisocyanuric Acid: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the fundamental properties of Trichloroisocyanuric acid (TCCA), a versatile and powerful reagent in modern chemistry. This document serves as a core resource, offering detailed data, experimental protocols, and mechanistic insights to support its application in research and development.
Core Physicochemical and Spectral Properties
Trichloroisocyanuric acid, with the chemical formula C₃Cl₃N₃O₃, is a white crystalline powder known for its strong chlorine-like odor.[1] It is a stable and efficient source of electrophilic and radical chlorine, making it a valuable tool in organic synthesis and as a disinfectant.[2] The core properties of TCCA are summarized in the tables below.
Physicochemical Properties
| Property | Value | References |
| IUPAC Name | 1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione | [1] |
| Synonyms | TCCA, Symclosene, Isocyanuric chloride | [1] |
| CAS Number | 87-90-1 | [1] |
| Molecular Formula | C₃Cl₃N₃O₃ | [1] |
| Molar Mass | 232.41 g/mol | [1] |
| Appearance | White crystalline powder or granules | [3] |
| Odor | Strong chlorine-like | [3] |
| Density | 2.19 ± 0.1 g/cm³ | [1] |
| Melting Point | 246 to 247 °C (decomposes) | [1] |
| Solubility in Water | 1.2 g / 100 mL (25 °C) | [1][4] |
| Solubility in Organic Solvents | Soluble in acetone (B3395972) (35.0 g/100 g at 30°C), acetonitrile, and chlorocarbons. | [1][4] |
| pH of 1% solution | 2.7 - 3.3 | [3] |
| Available Chlorine Content | ≥ 90% |
Spectral Data
| Spectrum Type | Key Peaks / Chemical Shifts | References |
| Infrared (IR) Spectrum | The IR spectrum of TCCA exhibits characteristic peaks corresponding to its functional groups. While a specific spectrum image is not readily available, data from various sources indicate key absorption bands. | [4] |
| ¹³C NMR Spectrum | The ¹³C NMR spectrum of TCCA in a suitable deuterated solvent would show a single resonance for the three equivalent carbonyl carbons. The chemical shift is influenced by the electronegative nitrogen and chlorine atoms. Aromatic and alkene regions are typically between 115-150 ppm, while carbonyl carbons in acids and esters are found between 170-185 ppm. | [5] |
| ¹⁵N NMR Spectrum | The ¹⁵N NMR spectrum provides information about the nitrogen environments. For TCCA, the three equivalent nitrogen atoms would give a single signal. The chemical shifts for imides are typically in the range of 170-180 ppm relative to liquid ammonia. | [6][7] |
Chemical Reactivity and Mechanisms
TCCA is a highly versatile reagent capable of participating in a wide range of chemical transformations, primarily as a chlorinating and oxidizing agent.[2] Its reactivity stems from the polarized N-Cl bonds, which can cleave homolytically to generate chlorine radicals or heterolytically to produce an electrophilic chlorine species ("Cl⁺").[2]
Hydrolysis and Biocidal Action
In aqueous environments, TCCA slowly hydrolyzes to release hypochlorous acid (HOCl), a potent disinfecting agent. This property is the basis for its widespread use as a disinfectant, algaecide, and bactericide in applications such as swimming pool sanitation and water treatment.[1][8] The cyanuric acid produced in this process acts as a stabilizer, protecting the hypochlorous acid from rapid degradation by sunlight.
Caption: Hydrolysis of TCCA to produce hypochlorous acid for microbial inactivation.
Oxidation of Alcohols
TCCA is an effective oxidant for the conversion of alcohols to carbonyl compounds. Primary alcohols can be selectively oxidized to aldehydes in the presence of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).[9][10] This method is highly chemoselective, with secondary alcohols reacting much slower.[9]
Caption: Simplified mechanism for the TCCA/TEMPO-mediated oxidation of a primary alcohol.
Chlorination of Carbonyl Compounds
TCCA serves as an excellent source of electrophilic chlorine for the α-chlorination of ketones and other carbonyl compounds. The reaction can be controlled to yield mono- or di-chlorinated products.
Experimental Protocols
The following section provides detailed methodologies for key experiments involving TCCA.
Synthesis of Trichloroisocyanuric Acid
This protocol is adapted from established industrial processes.[11]
Materials:
-
Cyanuric acid
-
Sodium hydroxide (B78521) (NaOH)
-
Chlorine gas (Cl₂)
-
Water
Procedure:
-
Prepare an aqueous slurry of cyanuric acid.
-
Add a 50% solution of NaOH to the slurry to form trisodium (B8492382) cyanurate. The reaction is typically carried out at a controlled temperature, for instance, 30°C.
-
Introduce chlorine gas into the reactor while maintaining the pH between 2.5 and 3.5 and the temperature between 10°C and 30°C.[12]
-
The TCCA product will precipitate out of the solution.
-
The solid TCCA is then separated by filtration or centrifugation and dried.[12]
Note: This synthesis involves hazardous materials and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Oxidation of a Primary Alcohol to an Aldehyde using TCCA/TEMPO
This protocol is a general procedure for the selective oxidation of primary alcohols.[9]
Materials:
-
Primary alcohol (e.g., benzyl (B1604629) alcohol)
-
Trichloroisocyanuric acid (TCCA)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 mmol) and TEMPO (0.01 mmol, 1 mol%) in DCM (10 mL) in a round-bottom flask.
-
Add TCCA (0.4 mmol, 0.4 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
α-Chlorination of Cyclohexanone (B45756)
This protocol provides a method for the α-chlorination of a cyclic ketone.
Materials:
-
Cyclohexanone
-
Trichloroisocyanuric acid (TCCA)
-
Solvent (e.g., acetic acid or a chlorinated solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (1.0 mmol) in the chosen solvent (e.g., 10 mL of acetic acid).
-
Add TCCA (0.34 mmol, 0.34 equivalents for monochlorination) to the solution.
-
Stir the mixture at room temperature, monitoring the reaction by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude α-chlorocyclohexanone.
-
Purify by distillation or column chromatography as needed.
Determination of Available Chlorine by Iodometric Titration
This is a standard method for quantifying the active chlorine content of TCCA.[6]
Materials:
-
Trichloroisocyanuric acid (TCCA) sample
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution
-
Distilled water
Procedure:
-
Accurately weigh approximately 0.1 g of the TCCA sample and record the weight.[6]
-
Transfer the sample to a 250 mL Erlenmeyer flask containing 100 mL of distilled water.[6]
-
Add 2 g of KI and 10 mL of glacial acetic acid to the flask.[6] Swirl to dissolve. The solution should turn a dark brownish-yellow due to the liberation of iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the percentage of available chlorine using the appropriate formula.
Caption: Experimental workflow for the iodometric titration of TCCA.
Safety and Handling
Trichloroisocyanuric acid is a strong oxidizing agent and should be handled with care. It is corrosive and can cause severe skin and eye irritation.[10] Inhalation of dust may cause respiratory irritation. TCCA reacts with water to release chlorine gas, which is toxic. It should be stored in a cool, dry place away from combustible materials, ammonia, and strong acids.[10] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work in a well-ventilated area or a fume hood.
This guide is intended for informational purposes for qualified researchers and professionals. All experiments should be conducted with appropriate safety measures and in accordance with institutional and regulatory guidelines.
References
- 1. Trichloroisocyanuric acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Trichloroisocyanuric Acid | C3Cl3N3O3 | CID 6909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trichloroisocyanuric Acid (TCC) [organic-chemistry.org]
- 10. TEMPO [organic-chemistry.org]
- 11. hxinmaterial.com [hxinmaterial.com]
- 12. patents.justia.com [patents.justia.com]
